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molecular formula C17H19NO6 B1505816 Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate CAS No. 376395-32-3

Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate

Cat. No. B1505816
M. Wt: 333.3 g/mol
InChI Key: AXYCCUUFBQELMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06734312B2

Procedure details

ADC01 (2.9 g, 16.9 mmol) was slowly added to a solution of N-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylic acid diethyl ester (2.6 g, 7.7 mmol), ethylene glycol (0.5 g, 8.5 mmol), and PH02 (4.4 g, 16.9 mmol) in dry tetrahydrofuran (150 ml) at 0° C. The reaction mixture was allowed to warm to 25° C., stirred for 3 h, and then was refluxed for 21 h. The reaction mixture was then allowed to cool to 25° C. and was concentrated by rotary evaporator to remove the tetrahydrofuran. The residue was diluted with diethyl ether and allowed to stand overnight to enable the tributylphosphine oxide to precipitate out. The tributylphosphine oxide was then removed by filtration and the residue purified by chromatography on silica gel (eluant: ethyl acetate/hexane=3/1) to give 6-benzyl-2, 3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid diethyl ester as a colourless solid in 2.3 g (85%) yield as characterized by 1H NMR, 13C NMR, HRMS, and elemental analysis.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:8]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:9]([OH:12])[C:10]=1[OH:11])=[O:5])[CH3:2].[CH2:25](O)[CH2:26]O>O1CCCC1>[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:8]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:9]2[O:12][CH2:25][CH2:26][O:11][C:10]=12)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(C(=C(C1O)O)C(=O)OCC)CC1=CC=CC=C1
Name
Quantity
0.5 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 21 h
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C.
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated by rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove the tetrahydrofuran
ADDITION
Type
ADDITION
Details
The residue was diluted with diethyl ether
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to precipitate out
CUSTOM
Type
CUSTOM
Details
The tributylphosphine oxide was then removed by filtration
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica gel (eluant: ethyl acetate/hexane=3/1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(=O)C1=C2C(=C(N1CC1=CC=CC=C1)C(=O)OCC)OCCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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